Cas no 791132-75-7 (N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide)

N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide is a synthetic organic compound featuring a cyclohexylmethyl group, a propanamide backbone, and a piperazine moiety substituted with a 2-phenylethenesulfonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a protease inhibitor or kinase modulator due to its sulfonyl and amide functionalities. The cyclohexylmethyl group enhances lipophilicity, potentially improving membrane permeability, while the piperazine ring offers conformational flexibility for target binding. The compound’s phenylvinylsulfonyl group may confer electrophilic reactivity, making it suitable for covalent inhibition strategies. Its well-defined scaffold allows for further derivatization, supporting structure-activity relationship studies in drug discovery.
N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide structure
791132-75-7 structure
Product Name:N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
CAS No:791132-75-7
MF:C22H33N3O3S
MW:419.580724477768
CID:6525244
PubChem ID:6223916
Update Time:2025-06-09

N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
    • SMR000241839
    • CHEMBL1331811
    • 791132-75-7
    • HMS2553A04
    • Z44547045
    • MLS000416802
    • HMS1716E16
    • EN300-26588140
    • Inchi: 1S/C22H33N3O3S/c1-19(22(26)23-18-21-10-6-3-7-11-21)24-13-15-25(16-14-24)29(27,28)17-12-20-8-4-2-5-9-20/h2,4-5,8-9,12,17,19,21H,3,6-7,10-11,13-16,18H2,1H3,(H,23,26)/b17-12+
    • InChI Key: KWKITYGQKWETFY-SFQUDFHCSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC1)C(C)C(NCC1CCCCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 419.22426310g/mol
  • Monoisotopic Mass: 419.22426310g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 78.1Ų

N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588140-0.05g
N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide
791132-75-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide

Comprehensive Overview of N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide (CAS No. 791132-75-7)

The compound N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide (CAS No. 791132-75-7) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclohexylmethyl group and a piperazine core, makes it a promising candidate for various applications, including drug discovery and molecular biology. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its sulfonyl and propanamide functionalities.

In recent years, the demand for novel compounds like N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide has surged due to the growing focus on targeted therapies and personalized medicine. This compound's ability to interact with protein-protein interactions (PPIs) and enzyme inhibition mechanisms has made it a subject of intense study. For instance, its piperazin-1-yl moiety is known to enhance binding affinity to certain receptors, a feature highly sought after in the development of new central nervous system (CNS) therapeutics.

The synthesis of 791132-75-7 involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity and yield. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to characterize this compound, ensuring its suitability for research applications. Its stability under various pH conditions and solubility in organic solvents further enhance its utility in laboratory settings.

One of the most frequently asked questions about N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide revolves around its potential role in neurodegenerative disease research. Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties, making it a hot topic in Alzheimer's and Parkinson's disease research. Additionally, its anti-inflammatory effects are being explored, aligning with the current trend of repurposing existing molecules for new therapeutic uses.

From an industrial perspective, the scalability of 791132-75-7 production is a key consideration. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the demands of academic and pharmaceutical clients. Its compatibility with high-throughput screening (HTS) platforms further underscores its value in modern drug discovery pipelines.

In summary, N-(cyclohexylmethyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide (CAS No. 791132-75-7) represents a versatile and scientifically significant molecule with broad potential in biomedical research. Its structural complexity and functional diversity make it a compelling subject for ongoing and future studies, particularly in the realms of CNS disorders and molecular targeting. As research continues to unfold, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems.

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